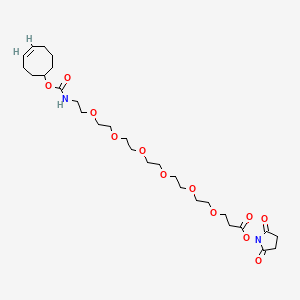

TCO-PEG6-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H46N2O12 |

|---|---|

分子量 |

602.7 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1- |

InChI 键 |

ADJYXGBSZXWRNW-UPHRSURJSA-N |

手性 SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

规范 SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

产品来源 |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of TCO-PEG6-NHS Ester: A Technical Guide to Bioorthogonal Labeling

For Immediate Release

In the advancing fields of targeted therapeutics and molecular biology, the precise and stable conjugation of molecules is paramount. TCO-PEG6-NHS ester has emerged as a powerful bifunctional linker, enabling a two-step strategy for the bioorthogonal labeling of proteins and other biomolecules. This technical guide provides an in-depth exploration of the mechanism of this compound, designed for researchers, scientists, and drug development professionals.

Core Components and Their Roles

This compound is a heterobifunctional crosslinker composed of three key moieties, each with a distinct function:

-

trans-Cyclooctene (TCO): A highly strained and reactive alkene.[1] The ring strain is the driving force for its rapid and specific reaction with tetrazines in a type of "click chemistry" known as the inverse electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it occurs efficiently within biological systems without interfering with native biochemical processes.[1][3]

-

Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the entire molecule, which is particularly advantageous for reactions in aqueous biological environments.[1][4][5] The PEG spacer also provides flexibility and reduces steric hindrance, potentially improving the accessibility of the TCO group for its subsequent reaction.[5][6]

-

N-hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][6] This reaction forms a stable and covalent amide bond, effectively tethering the TCO-PEG6 moiety to the biomolecule.[1]

The Two-Step Bioconjugation Mechanism

The utility of this compound lies in its sequential, two-step reaction mechanism. This allows for the precise installation of a reactive "handle" (the TCO group) onto a biomolecule of interest, which can then be selectively targeted in a secondary reaction.

Step 1: Amine-Reactive Conjugation

The first step involves the reaction of the NHS ester with primary amines on a biomolecule. This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7]

The efficiency of this conjugation is dependent on several factors, most notably pH. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9.0) to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic.[1][6] However, the NHS ester is also susceptible to hydrolysis, which is more rapid at higher pH. Therefore, a balance must be struck to maximize the conjugation efficiency while minimizing the hydrolysis of the NHS ester.[1]

Step 2: Bioorthogonal TCO-Tetrazine Ligation

Once the biomolecule is labeled with the TCO moiety, it is ready for the second step: the bioorthogonal click reaction with a tetrazine-containing molecule. This reaction is an inverse-electron-demand Diels-Alder cycloaddition, which is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1] The high ring strain of the TCO dienophile is the thermodynamic driving force for this rapid and irreversible reaction.[1][2] The reaction is highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems.[8] The only byproduct of this reaction is nitrogen gas, making it a very clean ligation strategy.[1]

Quantitative Data for Bioconjugation Reactions

The selection of a bioorthogonal chemistry often depends on its kinetic properties. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to other common click chemistry reactions.

| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[8] | 10 - 10⁴[8] | ~1[8] |

| Biocompatibility | Excellent (copper-free)[8] | Limited in vivo due to copper cytotoxicity[8] | Excellent (copper-free)[8] |

| Reaction Conditions | Aqueous media, room temperature, catalyst-free[8] | Aqueous media, requires copper(I) catalyst and ligands[8] | Aqueous media, room temperature, catalyst-free[8] |

| Primary Byproduct | Nitrogen gas (N₂)[8] | None[8] | None[8] |

For the initial NHS ester conjugation step, the reaction conditions are critical for optimal labeling.

| Parameter | Recommended Range/Condition | Rationale & Considerations |

| pH | 8.0 - 9.0 (Optimal: 8.3-8.5)[1] | Ensures the primary amine is deprotonated and nucleophilic. Higher pH increases the rate of NHS ester hydrolysis.[1] |

| Buffer System | Sodium Bicarbonate, Phosphate Buffer, HEPES (0.1 M)[1] | Must be free of primary amines (e.g., Tris) which would compete with the target biomolecule.[9] |

| Molar Excess of this compound | 10- to 20-fold molar excess over the biomolecule[10] | Drives the reaction towards completion. The optimal ratio may need to be determined empirically. |

| Reaction Time | 30 minutes to 2 hours at room temperature, or longer at 4°C[6] | Dependent on the concentration of reactants and the reactivity of the target amines. |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

-

Anhydrous DMSO or DMF

-

Spin desalting column

Procedure:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the amine-free buffer.[10]

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[10]

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted this compound using a spin desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[10]

-

The TCO-labeled protein is now ready for the subsequent click reaction or for storage according to its stability requirements.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the TCO-labeled protein in the reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and add it to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[10]

-

The reaction is typically complete within 10-60 minutes at room temperature.[10] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[10]

-

If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.[10]

Visualizing the Process

To further elucidate the mechanism and workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Two-step bioconjugation mechanism.

Caption: Experimental workflow for bioconjugation.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 2353409-96-6 | BroadPharm [broadpharm.com]

- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 6. interchim.fr [interchim.fr]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

TCO-PEG6-NHS ester structure and chemical properties

An In-depth Technical Guide to TCO-PEG6-NHS Ester: Structure, Properties, and Applications

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and chemical biology. It is meticulously designed with three key components: a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture enables a two-step ligation strategy, empowering researchers to conjugate a wide array of molecules with precision and efficiency.

The primary function of the NHS ester is to react with primary amines, commonly found on the lysine residues of proteins and antibodies, forming a stable amide bond.[1][2] The TCO group serves as a highly reactive handle for bioorthogonal chemistry, specifically participating in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1] This "click chemistry" reaction is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for catalysts.[1][3] The hydrophilic PEG6 spacer enhances the reagent's water solubility, provides flexibility, and minimizes steric hindrance during conjugation.[1][3][4]

This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The utility of this compound is derived from the distinct properties of its three functional components.

-

Trans-Cyclooctene (TCO) Moiety : The TCO group is a strained alkene that acts as a highly reactive dienophile in iEDDA reactions.[1] Its reaction with tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low concentrations. However, the TCO group has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO) form, making long-term storage inadvisable.[4]

-

N-Hydroxysuccinimide (NHS) Ester Moiety : The NHS ester is a well-established amine-reactive functional group. It reacts with primary amines at a physiological to slightly alkaline pH (7.2-9) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5] This reaction is susceptible to competition from hydrolysis, especially at higher pH values.[5][6]

-

Polyethylene Glycol (PEG6) Spacer : The six-unit polyethylene glycol linker is a hydrophilic chain that significantly improves the water solubility of the molecule.[4] It also provides a flexible connection between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of proteins or antibodies.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₆N₂O₁₂ | [1][4][7][8] |

| Molecular Weight | 602.7 g/mol | [1][4][9] |

| CAS Number | 2353409-96-6 | [4][7][8] |

| Purity | >95% | [4][9][10] |

| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |

| Storage Conditions | -20°C | [4] |

| Shipping Conditions | Ambient Temperature | [4] |

Reaction Mechanism and Experimental Protocols

The use of this compound involves a two-stage process: initial amine conjugation followed by a bioorthogonal click reaction.

Stage 1: Amine Conjugation

The NHS ester reacts with a primary amine-containing molecule (e.g., a protein) to form a stable amide linkage.

General Experimental Protocol for Protein Labeling

This protocol outlines a general procedure for labeling a protein or antibody with this compound. Optimization is typically required for each specific application.

-

Buffer Preparation : Prepare a suitable reaction buffer, such as 100 mM sodium bicarbonate or phosphate buffer, with a pH of 8.0-8.5.[11] Ensure the buffer is free from any primary amines (e.g., Tris, glycine), as these will compete with the reaction.[5][11]

-

Antibody/Protein Preparation : If necessary, perform a buffer exchange for the protein sample into the prepared reaction buffer using a desalting column to remove any interfering substances.[11] Adjust the protein concentration, for example, to 1-5 mg/mL.[3]

-

Reagent Preparation : Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).[3][11]

-

Conjugation Reaction : Add a molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point.[3] Incubate the reaction for 1-2 hours at room temperature or on ice.[11]

-

Quenching : Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11] Incubate for approximately 15-30 minutes.

-

Purification : Remove excess, unreacted this compound and reaction byproducts from the labeled protein using size-exclusion chromatography, such as a Zeba™ Spin Desalting Column.[3][11]

-

Characterization : The resulting TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule. The degree of labeling can be determined if required.

Experimental Workflow and Applications

The primary application of this compound is in multi-step bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.[2][7][10][12]

This workflow highlights the utility of this compound in creating precisely modified biomolecules. By first functionalizing a protein with a TCO group, researchers can then introduce a second molecule, such as a drug, imaging agent, or biotin tag, that has been modified with a tetrazine. This approach is widely used for:

-

Antibody-Drug Conjugates (ADCs) : Attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.[2][13]

-

PROTAC Development : As a versatile linker for synthesizing PROTACs, which are designed to induce targeted protein degradation.[12][14]

-

Cell Surface Labeling : Modifying the surface of living cells with TCO handles for applications in cell-based diagnostics and studying cell-cell interactions.[1]

-

Molecular Imaging : Used in pre-targeting strategies for live-cell and in vivo imaging, where the TCO-labeled antibody is administered first, followed by a smaller, fast-clearing tetrazine-labeled imaging probe.[6]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound, 2353409-96-6 | BroadPharm [broadpharm.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. escholarship.org [escholarship.org]

- 7. immunoportal.com [immunoportal.com]

- 8. precisepeg.com [precisepeg.com]

- 9. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 10. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 14. This compound | TargetMol [targetmol.com]

The TCO-Tetrazine Inverse-Demand Diels-Alder Reaction: A Technical Guide for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has rapidly become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility have established it as a premier tool for in vivo imaging, targeted drug delivery, and the precise manipulation of biomolecules within complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflows.

Core Principles of the TCO-Tetrazine IEDDA Reaction

The TCO-tetrazine reaction is a type of "click chemistry" that proceeds through a [4+2] cycloaddition.[3] In this inverse-demand variant of the Diels-Alder reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[1] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[4]

The reaction mechanism proceeds in two key steps:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility.[5] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

This reaction is notable for its bioorthogonality; it proceeds with high selectivity in aqueous environments, including cell lysates and living organisms, without interfering with native biological functional groups.[6] Furthermore, the reaction does not require a catalyst, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[6]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[5] This allows for efficient conjugation at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[6] The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine generally increase the reaction rate by lowering the LUMO energy.[7][8] Conversely, electron-donating groups on the tetrazine tend to increase stability but decrease the reaction rate.[7] The strain of the TCO derivative also plays a crucial role, with more strained TCOs exhibiting faster kinetics.[2]

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 (±400) | PBS |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS |

| Methyl-substituted tetrazines | TCO | ~1,000 | PBS |

| ATTO-tetrazines | TCO | up to 1,000 | PBS |

| 3,6-dipyridyl-s-tetrazine | Diol-derivatized a-TCO | 150,000 (±8,000) | Not specified |

| 3,6-dipyridyl-s-tetrazine | axial-TCO-carbamate | 57.7 | Not specified |

| 3,6-dipyridyl-s-tetrazine derivative | s-TCO derivative | 3,300,000 (±40,000) | Water |

| 3,6-dipyridyl-s-tetrazine | d-TCO (syn-diastereomer) | 366,000 (±15,000) | Water, 25°C |

| 3,6-dipyridyl-s-tetrazine | d-TCO (anti-diastereomer) | 318,000 (±3,000) | Water, 25°C |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 210 - 26,000 | PBS, 37°C |

Experimental Protocols

Monitoring Reaction Progress

The progress of the TCO-tetrazine ligation can be conveniently monitored spectrophotometrically. The disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm, allows for real-time tracking of the reaction kinetics.[5] Alternatively, LC-MS can be used to analyze aliquots of the reaction mixture at various time points to determine the concentrations of reactants and products.[1]

Protocol: Antibody-Drug Conjugate (ADC) Synthesis via TCO-Tetrazine Ligation

This protocol outlines a general procedure for the site-specific conjugation of a drug to an antibody.

Materials:

-

Tetrazine-functionalized antibody

-

TCO-linker-drug construct

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO or DMF for stock solutions

-

Spin desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the TCO-linker-drug construct in anhydrous DMSO or DMF.

-

Ensure the tetrazine-functionalized antibody is in a compatible buffer, such as PBS (pH 7.4). If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

-

-

Conjugation Reaction:

-

Mix the tetrazine-modified antibody and the TCO-linker-drug construct in a suitable buffer (e.g., PBS, pH 7.4).[9] A slight molar excess (1.5-2 fold) of the TCO-linker-drug construct is often used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

-

Purification:

-

Remove the excess, unreacted TCO-linker-drug construct using a spin desalting column or size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the resulting ADC using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

-

Mandatory Visualizations

Caption: Mechanism of the TCO-tetrazine IEDDA reaction.

Caption: Experimental workflow for ADC synthesis.

Caption: Logical relationship in pre-targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. broadpharm.com [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Role of PEG6 Spacers in Bioconjugation Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biopharmaceutical development, the covalent linkage of molecules to create stable and effective bioconjugates is of paramount importance. The linker, a critical component connecting a biomolecule to a payload such as a drug or imaging agent, significantly influences the overall properties and performance of the resulting conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This guide provides a comprehensive technical overview of the role of a specific iteration, the hexa-ethylene glycol (PEG6) spacer, in bioconjugation. We will delve into its core attributes, quantitative impact on bioconjugate performance, detailed experimental protocols, and its application in cutting-edge therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals. The inclusion of a PEG spacer within a bioconjugation linker offers several key advantages:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of PEG linkers helps to mitigate the propensity for aggregation, particularly at higher drug-to-antibody ratios (DARs). This improved solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.[1]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, such as a tumor.

-

Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential epitopes on the payload or the biomolecule itself from the immune system, thereby reducing the risk of an immunogenic response.[1]

-

Biocompatibility and Low Toxicity: PEG is a biocompatible, non-toxic, and non-immunogenic polymer, making it an ideal candidate for in vivo applications.

The Significance of PEG6: A Balance of Properties

The length of the PEG chain is a critical parameter that must be optimized for each specific bioconjugate. A PEG6 spacer, composed of six ethylene glycol units, often represents a "goldilocks" scenario, providing a balance between the beneficial properties of PEGylation without introducing excessive flexibility or potential for reduced binding affinity. Shorter linkers may lead to steric hindrance, while excessively long linkers can sometimes negatively impact the potency of the conjugate. The optimal length is context-dependent and is influenced by the properties of the antibody, the payload, and the target.

Data Presentation: Quantitative Impact of PEG Linker Length

The following tables summarize the quantitative effects of varying PEG linker lengths on key bioconjugate parameters, with a focus on studies that include or are relevant to PEG6.

Table 1: Impact of PEG Spacer Length on Binding Affinity and In Vitro Cytotoxicity

| Bioconjugate Component | Linker Length | Binding Affinity (KD, nM) | In Vitro Cytotoxicity (IC50, nM) | Reference |

| Nimotuzumab-PEG-DM1 | PEG6 | 12.3 ± 4.34 | Not explicitly stated for PEG6 | [2] |

| Nimotuzumab (unconjugated) | N/A | 6.7 ± 1.6 | N/A | [2] |

| ZHER2-PEG-MMAE | No PEG | - | Lower (more potent) | [3][4] |

| ZHER2-PEG-MMAE | 4 kDa PEG | - | 4.5-fold reduction vs. no PEG | [3][4] |

| ZHER2-PEG-MMAE | 10 kDa PEG | - | 22-fold reduction vs. no PEG | [3][4] |

Table 2: Impact of PEG Spacer Length on Pharmacokinetics

| Bioconjugate Component | Linker Length | Half-life (t1/2β) | Clearance Rate | Reference |

| [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 | PEG6 | 95.3 ± 64 hours | Biphasic clearance | [2] |

| ZHER2-PEG-MMAE | No PEG | 19.6 min | - | [3] |

| ZHER2-PEG-MMAE | 4 kDa PEG | 49.2 min (2.5-fold increase) | - | [3] |

| ZHER2-PEG-MMAE | 10 kDa PEG | 219.0 min (11.2-fold increase) | - | [3][4] |

| Trastuzumab Conjugate | PEG8 | Faster clearance than non-PEGylated | Increased | [5] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to bioconjugates utilizing PEG6 linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Stability of TCO-PEG6-NHS Ester in Aqueous Buffers

This guide provides an in-depth analysis of the solubility and stability characteristics of trans-cyclooctene-PEG6-N-hydroxysuccinimide (TCO-PEG6-NHS) ester, a bifunctional linker crucial for bioconjugation. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure the efficiency and reproducibility of labeling proteins, antibodies, and other amine-containing biomolecules.

Introduction to TCO-PEG6-NHS Ester

This compound is a key reagent in the field of chemical biology and drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features three main components:

-

A trans-cyclooctene (TCO) group, which participates in rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules.

-

A hydrophilic hexaethylene glycol (PEG6) spacer , which enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1]

-

An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of proteins.[2][3]

The success of bioconjugation reactions using this linker is critically dependent on its solubility in aqueous reaction media and the stability of the moisture-sensitive NHS ester.

Solubility Profile

The solubility of this compound is a balance between its hydrophobic and hydrophilic components.

-

Influence of the PEG6 Spacer : The PEG6 spacer significantly increases the water solubility of the otherwise hydrophobic TCO moiety.[1][3] This is a distinct advantage for bioconjugation reactions, which are typically performed in physiological buffers.[3]

-

Requirement for Organic Co-solvents : Despite the hydrophilic spacer, the complete molecule is often not directly soluble in aqueous buffers at high concentrations.[2][4] Therefore, a common practice is to first dissolve the this compound in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target biomolecule.[2][3][5][6][7] The final concentration of the organic solvent in the reaction should generally be kept low (e.g., below 10%) to avoid denaturation of the protein.[6]

Table 1: Solubility Characteristics of this compound

| Property | Description |

| Aqueous Buffers | Limited direct solubility. The PEG6 spacer enhances solubility, but dissolution often requires an organic co-solvent for concentrations used in labeling reactions.[1][3] |

| Organic Solvents | Readily soluble in common water-miscible organic solvents like DMSO, DMF, and Dichloromethane (DCM).[1] |

| Stock Solutions | It is strongly recommended to dissolve the reagent immediately before use.[6][7] Stock solutions in organic solvents are not recommended for long-term storage due to potential moisture contamination leading to hydrolysis. |

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The TCO ring also has stability considerations, though they are less acute under typical reaction conditions.

The primary challenge in using NHS esters in aqueous environments is their reaction with water, a process called hydrolysis. This reaction competes directly with the desired amidation reaction with the primary amines of the target biomolecule.[2][3][4] Hydrolysis converts the reactive NHS ester into an unreactive carboxylic acid, rendering the linker incapable of conjugation.[3]

The rate of hydrolysis is highly dependent on the pH of the buffer.[3]

-

Effect of pH : The half-life of an NHS ester dramatically decreases as the pH increases.[3] While the reaction with amines is most efficient at a slightly alkaline pH (7.2–8.5), these conditions also accelerate the competing hydrolysis reaction.[2][3]

-

Effect of Temperature : Lower temperatures slow down the rate of hydrolysis, extending the effective lifetime of the reactive ester in solution.

Table 2: Representative Half-Life of NHS Esters in Aqueous Buffers

| pH | Temperature | Half-life (t½) |

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Note: This data is for general NHS esters and serves as a reliable approximation for this compound.[5]

The trans-cyclooctene (TCO) ring is a strained alkene that provides the driving force for the rapid reaction with tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1]

-

Storage : Due to this limited shelf life, TCO-containing compounds are not recommended for long-term storage and should be stored at -20°C with a desiccant.[1][6] Some suppliers may ship the product on dry ice to maintain stability.[8]

-

Aqueous Stability : In aqueous PBS buffer (pD 7.4) at room temperature, a similar TCO derivative showed approximately 90% stability after 24 hours.[9] This indicates that the TCO moiety is sufficiently stable for the duration of most bioconjugation reactions.

Key Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving this compound.

Caption: Reaction of this compound with a primary amine.

Caption: Competing amidation and hydrolysis reactions of NHS esters.

Caption: Experimental workflow for protein labeling.

Experimental Protocols

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[6]

-

This compound.

-

Anhydrous DMSO or DMF.[6]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[5]

-

Desalting column or dialysis equipment for purification.[5]

Procedure:

-

Prepare Protein Solution : Dissolve or dilute the protein in an amine-free reaction buffer at a concentration of 1-10 mg/mL.[5] Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.[2][6]

-

Prepare NHS Ester Solution : Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mM).[6] Do not prepare stock solutions for storage.[6]

-

Perform Conjugation : While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[5] The final volume of organic solvent should not exceed 10% of the total reaction volume.[6]

-

Incubate : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Incubation on ice for two hours is also an option.[6]

-

Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[5] Incubate for an additional 15-30 minutes.

-

Purify Conjugate : Remove excess, unreacted this compound and reaction byproducts (NHS) using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).[5]

-

Store : Store the purified TCO-labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term or -80°C for long-term storage.

The stability of the NHS ester can be indirectly assessed by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260-280 nm. This method can be used to confirm the reactivity of a potentially degraded reagent.

Materials:

-

This compound.

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

UV-Vis Spectrophotometer and quartz cuvettes.

-

0.5-1.0 N NaOH for complete hydrolysis control.[10]

Procedure:

-

Prepare Reagent Solution : Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the chosen buffer.[10] If needed, first dissolve in a small amount of DMSO (e.g., 0.25 mL) then add the buffer.[10]

-

Measure Initial Absorbance : Prepare a control tube with only the buffer (and DMSO if used).[10] Zero the spectrophotometer with the control. Measure the initial absorbance of the reagent solution at 260 nm. This reading should be low for a fresh, unhydrolyzed reagent.

-

Monitor Hydrolysis Over Time : To determine the half-life, incubate the reagent solution under the desired conditions (e.g., room temperature) and take absorbance readings at regular intervals (e.g., every 15-30 minutes). The absorbance at 260 nm will increase as the NHS is released.

-

Measure Complete Hydrolysis (Positive Control) : To determine the maximum possible absorbance signal, force complete hydrolysis. Add 100 µl of 0.5-1.0 N NaOH to 1 mL of the reagent solution.[10] Vortex for 30 seconds and immediately measure the absorbance at 260 nm.[10] This value represents 100% hydrolysis.

-

Calculate Percentage of Active Ester : By comparing the initial absorbance (or absorbance at time 't') to the absorbance after complete base-induced hydrolysis, one can estimate the percentage of active NHS ester remaining.

Conclusion

The successful application of this compound in bioconjugation hinges on the careful management of its solubility and stability. While the PEG6 spacer provides essential hydrophilicity, the use of an organic co-solvent is typically required for initial dissolution. The paramount concern for stability is the rapid, pH-dependent hydrolysis of the NHS ester. To maximize conjugation efficiency, it is crucial to use fresh, anhydrous solvents, prepare reagent solutions immediately before use, work at a slightly alkaline pH (7.2-8.5) for a controlled duration, and consider lower temperatures to mitigate the competing hydrolysis reaction. By adhering to these principles and protocols, researchers can achieve robust and reproducible labeling of biomolecules for a wide array of applications in science and medicine.

References

- 1. This compound, 2353409-96-6 | BroadPharm [broadpharm.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. escholarship.org [escholarship.org]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to TCO-PEG6-NHS Ester Reaction with Primary Amines on Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between TCO-PEG6-NHS ester and primary amines on proteins. This bioconjugation technique is a cornerstone in the development of advanced biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components:

-

Trans-cyclooctene (TCO): A strained alkyne that serves as a highly reactive dienophile for rapid and specific bioorthogonal ligation with tetrazines via an inverse electron-demand Diels-Alder (iEDDA) reaction.[1][2] This "click chemistry" reaction is known for its exceptional kinetics and biocompatibility.[3]

-

Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer that enhances the water solubility of the molecule, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final conjugate.[3][4][5] The hydrophilic nature of the PEG spacer helps to maintain the solubility and stability of the modified protein in aqueous environments.[3][4]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine on proteins, to form stable amide bonds.[1][6]

The strategic combination of these components allows for a two-step bioconjugation strategy. First, the NHS ester is used to covalently attach the TCO-PEG6 moiety to a protein of interest. Subsequently, the exposed TCO group can be specifically targeted with a tetrazine-modified molecule, enabling the precise assembly of complex biomolecular constructs.[1]

The Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with a primary amine on a protein.

Key Reaction Parameters and Optimization

The efficiency of the labeling reaction is influenced by several factors that must be carefully controlled to achieve the desired degree of labeling (DOL) and to minimize side reactions.

| Parameter | Recommended Conditions | Rationale and Considerations |

| pH | 7.2 - 8.5 | The reaction is highly pH-dependent. At lower pH, the primary amines are protonated and less nucleophilic. At higher pH ( > 8.6), the hydrolysis of the NHS ester is significantly accelerated, reducing the conjugation efficiency.[5][6][7] The optimal pH for most protein labeling is between 8.3 and 8.5.[7] |

| Buffer | Phosphate, Borate, or Bicarbonate buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[7][8] |

| Molar Excess of this compound | 10 to 20-fold molar excess over the protein | The optimal molar ratio depends on the protein concentration and the desired DOL. Higher molar excesses can lead to a higher DOL but also increase the risk of non-specific modifications and protein aggregation.[3][8] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency and minimize the impact of NHS ester hydrolysis.[5][7] |

| Reaction Time | 30 minutes to 2 hours | The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for longer durations to minimize protein degradation.[3][8] |

| Solvent for this compound | Anhydrous DMSO or DMF | The this compound should be dissolved in a fresh, high-quality anhydrous organic solvent immediately before use to prevent hydrolysis.[7][8][9] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8] |

| Quenching | Addition of a primary amine-containing buffer (e.g., Tris or glycine) | After the desired reaction time, the reaction should be quenched to stop further labeling and to consume any unreacted NHS ester.[3] |

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Caption: General experimental workflow for protein labeling with this compound.

Detailed Steps:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[8] If necessary, perform a buffer exchange using dialysis or a desalting column.

-

The protein solution should be free of stabilizing proteins like BSA and preservatives such as sodium azide which can interfere with the reaction.[10]

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[3][8] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]

-

-

Labeling Reaction:

-

Quenching:

-

Purification:

Characterization of the Conjugate

After purification, it is crucial to characterize the TCO-labeled protein to determine the degree of labeling (DOL) and to confirm the integrity of the protein.

| Technique | Purpose |

| UV-Vis Spectroscopy | Can be used to estimate the DOL if the this compound contains a chromophore. |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Provides a precise measurement of the mass of the conjugate, allowing for the accurate determination of the number of TCO moieties attached per protein molecule. |

| HPLC (e.g., Reverse-Phase, Size-Exclusion) | Can be used to assess the purity of the conjugate and to separate species with different DOLs.[1] |

| Functional Assays | Essential to confirm that the biological activity of the protein is retained after labeling. |

Stability and Side Reactions

NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid. The rate of hydrolysis increases with pH.[1][5]

TCO Isomerization: The trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-cyclooctene (CCO), leading to a loss of bioorthogonal reactivity.[4] Therefore, TCO-containing reagents are not recommended for long-term storage.[4][11]

Applications in Research and Drug Development

The ability to introduce a TCO handle onto proteins via a stable amide linkage has numerous applications:

-

Antibody-Drug Conjugates (ADCs): TCO-labeled antibodies can be precisely conjugated to tetrazine-functionalized drug payloads.[1]

-

PROTACs: this compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[12][13]

-

Molecular Imaging: Proteins labeled with TCO can be used for in vivo pretargeting applications, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[2]

-

Live Cell Labeling: The biocompatibility of the reaction allows for the labeling of proteins on the surface of live cells.[2]

Conclusion

The reaction of this compound with primary amines on proteins is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, researchers can efficiently and specifically introduce the TCO moiety onto proteins, enabling a wide range of applications in basic research and therapeutic development. The hydrophilic PEG spacer further enhances the utility of this reagent by improving solubility and reducing potential steric issues. A thorough characterization of the resulting conjugate is essential to ensure the desired outcome and the retention of protein function.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound, 2353409-96-6 | BroadPharm [broadpharm.com]

- 5. escholarship.org [escholarship.org]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. broadpharm.com [broadpharm.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. furthlab.xyz [furthlab.xyz]

- 11. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

The Virtues of Going Copper-Free: A Technical Guide to Bioorthogonal Click Chemistry in Live Cells

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Traditional methods, while powerful, often face limitations due to their invasive nature or the use of cytotoxic catalysts. Copper-free click chemistry has emerged as a revolutionary tool, offering a bioorthogonal approach to label and track molecules within living cells without disrupting their natural processes. This technical guide delves into the core advantages of copper-free click chemistry, providing a comprehensive overview of the key methodologies, quantitative data, and detailed experimental protocols to empower researchers in their quest to unravel the complexities of the cell.

The Core Advantage: Biocompatibility and Efficiency

The primary advantage of copper-free click chemistry lies in its exceptional biocompatibility. Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this next-generation approach eliminates the need for toxic copper catalysts, which can induce cellular damage and interfere with biological processes.[1][2][3] This makes it the ideal choice for applications in live cells and even whole organisms.[3] The reactions are highly selective, proceeding with remarkable efficiency within the complex cellular milieu, ensuring that the labeling is specific to the intended target.[1][3]

Two main classes of copper-free click chemistry reactions dominate the field: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3][4] Both pathways offer rapid reaction kinetics at physiological temperatures, enabling the real-time tracking of dynamic cellular events.[4]

A Quantitative Look: Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical factor for its successful application in living systems, where low concentrations of reactants are often the norm. The second-order rate constants (k₂) are a key metric for comparing the kinetics of different click chemistry reactions.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| SPAAC | Azide + DIBO | ~0.1 | [5] |

| Azide + DIFO | ~0.1 - 1 | [5] | |

| Azide + BCN | ~1 | [1] | |

| Azide + DBCO | ~1 | [1] | |

| iEDDA | Tetrazine + trans-cyclooctene (TCO) | ~1 - 1000 | [6] |

| Tetrazine + Norbornene | ~1 | [7][8] | |

| CuAAC | Azide + Terminal Alkyne (with Cu(I)) | ~10 - 100 | [6] |

Note: Reaction rates can be influenced by the specific structures of the azide and the dienophile/cyclooctyne, as well as the cellular environment.

Experimental Corner: Protocols for Live Cell Labeling

The successful application of copper-free click chemistry hinges on robust and well-defined experimental protocols. Below are detailed methodologies for two common applications: metabolic labeling of glycans and site-specific protein labeling.

Metabolic Labeling and Imaging of Glycans

This protocol outlines the general steps for metabolically incorporating an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Workflow for Metabolic Glycan Labeling

Caption: A generalized workflow for the metabolic labeling and subsequent imaging of cellular glycans.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

-

Fluorescence microscope

Protocol:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz). Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into cellular glycans.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified sugar.

-

Copper-Free Click Reaction: Incubate the cells with the cyclooctyne-fluorophore conjugate (e.g., 5-20 µM DBCO-488) in fresh culture medium for 30-60 minutes at 37°C.[9]

-

Final Washes: Wash the cells three times with PBS to remove excess fluorescent probe.[9]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Site-Specific Labeling of Proteins

This protocol describes the labeling of a specific protein of interest (POI) that has been genetically engineered to incorporate an unnatural amino acid (UAA) containing an azide or cyclooctyne moiety.

Workflow for Site-Specific Protein Labeling

Caption: A general workflow for the site-specific labeling of a protein of interest (POI).

Materials:

-

Mammalian cells

-

Expression plasmid for the POI containing a TAG codon at the desired labeling site

-

Plasmids for the orthogonal aminoacyl-tRNA synthetase/tRNA pair

-

Unnatural amino acid (UAA) with a bioorthogonal handle (e.g., an azide or cyclooctyne)

-

Transfection reagent

-

Complete cell culture medium

-

PBS, pH 7.4

-

Complementary fluorescent probe (e.g., tetrazine-dye or DBCO-dye)

Protocol:

-

Transfection: Co-transfect the cells with the plasmids encoding the POI, the synthetase, and the tRNA using a suitable transfection reagent.

-

Protein Expression and UAA Incorporation: Culture the transfected cells in a medium supplemented with the UAA (typically 0.5-1 mM) for 24-48 hours to allow for expression and incorporation of the UAA into the POI.

-

Washing: Wash the cells twice with pre-warmed PBS.

-

Copper-Free Click Reaction: Incubate the cells with the complementary fluorescent probe in fresh culture medium. The concentration and incubation time will depend on the specific bioorthogonal reaction pair (e.g., for iEDDA, 5-10 µM tetrazine-dye for 15-30 minutes).

-

Final Washes: Wash the cells three times with PBS.

-

Analysis: Analyze the labeled cells by fluorescence microscopy or proceed with cell lysis for biochemical analyses such as SDS-PAGE and western blotting.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section provides guidance on troubleshooting common problems encountered during copper-free click chemistry experiments in live cells.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no labeling | Inefficient metabolic incorporation or UAA incorporation. | Optimize the concentration and incubation time of the azide-sugar or UAA. Confirm incorporation by a secondary method (e.g., mass spectrometry). |

| Degradation of the cyclooctyne or tetrazine probe. | Use fresh, high-quality reagents. Store probes as recommended by the manufacturer, protected from light and moisture. | |

| Steric hindrance around the bioorthogonal handle. | If labeling a protein, consider moving the UAA to a more accessible location. For metabolic labeling, this is less of a concern. | |

| High background fluorescence | Non-specific binding of the fluorescent probe. | Decrease the concentration of the fluorescent probe and/or reduce the incubation time. Include additional washing steps. |

| Intrinsic fluorescence of the cells or medium. | Image cells in a phenol red-free medium. Acquire a background image of unlabeled cells and subtract it from the labeled images. | |

| Cell toxicity | High concentrations of the labeling reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-sugar, UAA, and fluorescent probe. |

| Contamination of reagents. | Ensure all solutions are sterile. |

Applications in Drug Development

The unique advantages of copper-free click chemistry have made it an invaluable tool in the drug development pipeline.

Logical Flow of Copper-Free Click Chemistry in Drug Discovery

Caption: The application of copper-free click chemistry across different stages of drug discovery.

-

Target Identification and Validation: By attaching a bioorthogonal handle to a drug candidate, researchers can visualize its interaction with cellular targets in a live-cell context, helping to identify and validate novel drug targets.[3]

-

High-Throughput Screening (HTS): The rapid and robust nature of these reactions makes them suitable for developing cell-based assays for HTS of large compound libraries.

-

Pharmacokinetic and Pharmacodynamic Studies: Fluorescently labeling a therapeutic agent allows for the real-time tracking of its absorption, distribution, metabolism, and excretion (ADME) in cellular and animal models. Furthermore, it enables the direct visualization of target engagement, providing crucial pharmacodynamic information.

-

Drug Delivery: Copper-free click chemistry is being explored for the development of targeted drug delivery systems, where a therapeutic agent is "clicked" onto a targeting moiety (e.g., an antibody) in vivo.[4]

Conclusion

Copper-free click chemistry has revolutionized our ability to study biological processes in their most authentic setting. Its biocompatibility, specificity, and rapid kinetics provide a powerful toolkit for researchers across various disciplines. From fundamental cell biology to cutting-edge drug discovery, the applications of these bioorthogonal reactions are continually expanding. As new and improved reagents and methodologies are developed, copper-free click chemistry is poised to play an even more significant role in unraveling the mysteries of the living cell and advancing human health.

References

- 1. chempep.com [chempep.com]

- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

TCO-PEG6-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular characteristics and applications of TCO-PEG6-NHS ester, a key reagent in bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a bifunctional crosslinker composed of a Trans-Cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure enables a two-step bioorthogonal conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the TCO group allows for a highly specific and rapid "click chemistry" reaction with tetrazine-labeled molecules.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C28H46N2O12 | [1][3][4] |

| Molecular Weight | ~602.7 g/mol | [1][3][4] |

| CAS Number | 2353409-96-6 | [1][3][4] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protect from moisture | [1] |

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. The first stage involves the reaction of the NHS ester with a primary amine, followed by the bioorthogonal reaction of the TCO group.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation, with a primary focus on protein and antibody labeling.

Materials Required

-

This compound

-

Protein or antibody to be labeled

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes, or spin desalting columns)

General Protocol for Protein/Antibody Labeling

This protocol outlines the fundamental steps for conjugating this compound to a protein or antibody.

Detailed Steps:

-

Protein Preparation:

-

Prepare the protein or antibody solution in an amine-free buffer, such as PBS, at a concentration of 2-10 mg/mL.[5] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[6]

-

If the protein solution contains such buffer components, perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

This compound is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[4][7] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[6]

-

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding a reaction buffer (e.g., 1 M sodium bicarbonate to a final concentration of 0.1 M).[5]

-

Calculate the volume of the this compound stock solution needed. A molar excess of the NHS ester to the protein is required. For initial experiments, a 10-20 fold molar excess is a good starting point.[6] The optimal ratio may need to be determined empirically.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[4] Protect from light if the molecule is light-sensitive.

-

-

Quenching:

-

Purification:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a spin desalting column. The choice of method will depend on the scale of the reaction and the properties of the protein.

-

-

Characterization:

-

The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be determined using various analytical techniques, such as reacting the TCO-labeled protein with a tetrazine-fluorophore conjugate and measuring the absorbance.[9]

-

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics.

-

PROTACs: This linker can be used to synthesize PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3][10][11]

-

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.[12][13]

-

Bioorthogonal Imaging: The TCO group allows for the attachment of imaging agents (e.g., fluorophores) to labeled biomolecules in a highly specific manner, which is particularly useful for in vivo imaging studies.[9]

This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound, 2353409-96-6 | BroadPharm [broadpharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. lumiprobe.com [lumiprobe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. escholarship.org [escholarship.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for trans-cyclooctene (TCO) reagents, a class of compounds integral to advancements in bioorthogonal chemistry. TCO reagents are widely utilized for their exceptional reactivity in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines, enabling precise and efficient biomolecular labeling and conjugation in complex biological systems.[1][2] This document outlines the known hazards, handling procedures, storage requirements, and disposal considerations for TCO derivatives to ensure their safe and effective use in research and development.

General Safety and Hazard Information

While many specific TCO derivatives have not been fully characterized toxicologically, available Safety Data Sheets (SDS) for compounds like TCO-NHS esters and TCO-amine salts indicate several potential hazards. Researchers should handle all TCO reagents with care, assuming they may be harmful until proven otherwise.

1.1. Identified Hazards

Based on the available SDS for various TCO derivatives, the primary hazards include:

-

Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

-

Harmful if Swallowed: Some TCO derivatives are classified as harmful if ingested.

-

Potential for Genetic Defects and Cancer: Certain derivatives, such as TCO-PEG4-NHS ester, are suspected of causing genetic defects and may cause cancer.

-

Organ Damage: Prolonged or repeated exposure to some derivatives may cause organ damage.

1.2. Physical and Chemical Hazards

The parent compound, trans-cyclooctene, is a flammable liquid and vapor. While many TCO derivatives are solids, it is prudent to keep them away from heat, sparks, and open flames. They can be sensitive to air, light, moisture, and heat, which can lead to degradation. The primary deactivation pathway for TCO reagents is isomerization to the less reactive cis-cyclooctene isomer.[3][4] This process can be catalyzed by the presence of thiols or copper-containing proteins.[3][4]

Quantitative Safety Data

Quantitative toxicological data such as permissible exposure limits (PELs), LD50 (lethal dose, 50%), and LC50 (lethal concentration, 50%) are largely unavailable for most TCO reagents. The SDS for many derivatives state that the toxicological properties have not been thoroughly investigated. For the parent compound, cis-cyclooctene, the following data is available and may serve as a conservative reference point, although the reactivity and biological effects of derivatized TCOs may differ significantly.

| Substance | CAS No. | LD50 Oral (Rat) | LD50 Dermal (Rat) | LC50 Inhalation | Permissible Exposure Limit (PEL) |

| cis-Cyclooctene | 931-87-3 | 4550 mg/kg | >10000 mg/kg | Not listed | Not established |

| TCO-NHS ester | 1191901-33-3 | No data available | No data available | No data available | Not established |

| TCO-amine HCl salt | Not Assigned | Harmful if swallowed | No data available | No data available | Not established |

| TCO-PEG4-NHS ester | 1621096-79-4 | No data available | No data available | No data available | Not established |

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, the following PPE and handling precautions are mandatory when working with TCO reagents:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required. |

| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols can be generated, a NIOSH-approved respirator may be necessary. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Handling Precautions:

-

Use TCO reagents in a well-ventilated fume hood.

-

Avoid generating dusts or aerosols.

-

Keep away from sources of ignition.

-

Ground/bond container and receiving equipment if handling flammable liquid forms.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of TCO reagents.

| Parameter | Guideline |

| Temperature | Recommended storage at -20°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. |

| Light Exposure | Protect from light. |

| Moisture | Store in a desiccated environment. |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis. |

The stability of TCO reagents can be compromised by isomerization to the unreactive cis-isomer. This process can be accelerated by exposure to thiols and copper-containing proteins, such as those found in serum.[3][4][5] For applications in biological media, it is important to consider this potential for deactivation. Some more strained TCO derivatives, while more reactive, may also be more prone to isomerization.[4]

Experimental Protocols

The following are generalized protocols for common applications of TCO reagents in bioconjugation. Researchers should optimize these protocols for their specific molecules and applications.

5.1. Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

-

TCO-NHS ester or TCO-PEG-NHS ester.

-

Anhydrous DMSO or DMF.

-

Spin desalting columns.

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.

5.2. TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein.

-

Tetrazine-labeled protein.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

-

Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.

-

Incubation: Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to an hour.[6] Reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520 nm.[6]

-

Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE.

Signaling Pathways and Experimental Workflows

TCO reagents are key players in bioorthogonal chemistry, which allows for the study of biomolecules in their native environment without interfering with biological processes. The primary "pathway" involving TCO reagents is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.

6.1. TCO-Tetrazine Ligation Pathway

The reaction proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO is the dienophile.[2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[2]

6.2. Experimental Workflow for TCO-Mediated Protein Labeling and Conjugation

The general workflow involves activating a biomolecule with a TCO group, purifying it, and then reacting it with a tetrazine-tagged partner molecule.

6.3. TCO-NHS Ester Reaction with Primary Amines

TCO-NHS esters are used to attach the TCO moiety to biomolecules containing primary amines, such as the lysine residues in proteins. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and forming a stable amide bond, with N-hydroxysuccinimide (NHS) as a leaving group.

Quenching and Disposal

Specific quenching protocols for TCO reagents are not well-documented. However, given their reactivity profile, the following principles should be applied for the deactivation and disposal of unused TCO reagents and waste.

7.1. Deactivation of TCO Reagents

The primary mode of deactivation is isomerization to the non-reactive cis-isomer.[3] While this can occur over time, especially in the presence of thiols or certain metals, a more controlled deactivation might be necessary for waste streams.

-

Reaction with Excess Tetrazine: For small quantities of TCO waste, reacting it with a slight excess of a simple tetrazine derivative (e.g., 3,6-di(2-pyridyl)-s-tetrazine) will consume the TCO, forming a stable dihydropyridazine product. This product can then be disposed of as chemical waste.

-

Isomerization: While not a standard quenching procedure, if a TCO solution is known to be contaminated with catalysts for isomerization (e.g., trace metals), allowing it to stand may reduce its reactivity. However, this is not a reliable method for complete deactivation.

7.2. Disposal

All waste containing TCO reagents, including reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be disposed of as hazardous chemical waste.

| Waste Type | Disposal Procedure |

| Solid TCO Reagents | Collect in a clearly labeled, sealed container for hazardous waste disposal. |

| Solutions of TCO Reagents | Collect in a labeled, sealed waste container. Do not mix with incompatible waste streams. |